molecular formula C14H14ClN3 B1346649 2'-Chloro-4-dimethylaminoazobenzene CAS No. 3010-47-7

2'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1346649
CAS RN: 3010-47-7
M. Wt: 259.73 g/mol
InChI Key: AXTUMSFTJSYZOD-UHFFFAOYSA-N
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Description

2’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It is an azo dye that is widely used in scientific experiments as a probe in various fields of research.


Molecular Structure Analysis

The molecular structure of 2’-Chloro-4-dimethylaminoazobenzene consists of 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The molecular weight of this compound is 259.73 g/mol .

Scientific Research Applications

2’-Chloro-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14ClN3 . It’s a solid substance with a melting point between 108.0 to 112.0 °C . It’s often used in research due to its photochemical properties .

  • Chemical Sensing : Azobenzenes, the class of organic molecules to which 2’-Chloro-4-dimethylaminoazobenzene belongs, have been studied for their potential use in chemical sensing . The light-induced isomerization of azobenzenes can affect their electron distribution, and therefore their affinity to certain chemical species .

  • Organic Transistors : The unique photochemical properties of azobenzenes have also been explored in the field of organic transistors . The ability to control the photochemical properties of azobenzenes through molecular design has facilitated the development of photoswitchable organic transistors .

  • Cell Signaling : Azobenzenes have shown promise in the field of biology, particularly in vision restoration and photactivation of neural signaling .

  • Photonics : The light-responsive nature of azobenzenes makes them of great interest for applications in photonics .

  • Robotics : The photochemical properties of azobenzenes could potentially be used in the development of light-responsive materials for robotics .

  • Photobiology : Given their light-responsive properties, azobenzenes could also find applications in the field of photobiology .

Safety And Hazards

While specific safety and hazard information for 2’-Chloro-4-dimethylaminoazobenzene is not available, it’s worth noting that azo compounds can pose certain risks. For instance, 4-Dimethylaminoazobenzene is used as a dye and acute dermal exposure to it may result in contact dermatitis in humans . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTUMSFTJSYZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037485
Record name 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4-dimethylaminoazobenzene

CAS RN

3010-47-7
Record name 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JA Miller, EC Miller - The Journal of experimental medicine, 1948 - rupress.org
… 2'-Nitro- and 2'-chloro-4-dimethylaminoazobenzene were about one-half to one-third as active and 4'-chloro-4-dimethylaminoazobenzene was approximately one-fourth as active as the …
Number of citations: 185 rupress.org
M JA, M EC - The Journal of Experimental Medicine, 1948 - europepmc.org
… 2'-Nitro- and 2'-chloro-4-dimethylaminoazobenzene were about one-half to one-third as active and 4'-chloro-4-dimethylaminoazobenzene was approximately one-fourth as active as the …
Number of citations: 1 europepmc.org
T Kato, T Matsuda, S Matsui, T Mizutani… - Biological and …, 2002 - jstage.jst.go.jp
… -4-dimethylaminoazobenzene (4-F-MY, 150-74-3), 2, 3, 4, 5, 6-pentafluoro-4-dimethylaminoazobenzene (2, 3, 4, 5, 6-penta-F-MY, 970-150-0), 2-chloro-4-dimethylaminoazobenzene (2-…
Number of citations: 26 www.jstage.jst.go.jp
PE Hughes - Cancer Research, 1958 - AACR
During aminoazo dye carcinogenesis, islands of morphologically normal parenchymal cells could be found in the livers of most rats which had lost their affinity for fluorescein rabbit …
Number of citations: 34 aacrjournals.org
E Jeong - 2008 - search.proquest.com
… (10) was found to be planar, whereas 2’-chloro-4dimethylaminoazobenzene (11) and 2’,6’-… the averaged angles were 54 and 65 in 2’-chloro-4-dimethylaminoazobenzene (11) and 2’, …
Number of citations: 4 search.proquest.com

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